(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13298151
InChI: InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS No.:

Cat. No.: VC13298151

Molecular Formula: C20H24O10

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate -

Specification

Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Standard InChI Key HPKPFIHCMIKXMU-OUUBHVDSSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Structural Characteristics

Core Architecture

The molecule features a six-membered tetrahydropyran ring (oxane) with stereochemical configurations at positions 2R, 3R, 4S, 5R, and 6S. Key substituents include:

  • Acetoxymethyl group at C-2.

  • Phenoxy group at C-6.

  • Three acetylated hydroxyl groups at C-3, C-4, and C-5.

The IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate, reflects its stereochemistry and functional groups .

Spectroscopic Identification

  • 1H NMR: Peaks at δ 2.02–2.19 ppm (acetyl methyl groups) and δ 4.98–5.53 ppm (pyran ring protons).

  • 13C NMR: Carbonyl carbons at δ 169.5–170.6 ppm and aromatic carbons from the phenoxy group at δ 115.9–149.4 ppm .

  • HRMS: Observed [M+Na]+ at m/z 492.1117 (calculated: 492.1116) .

Synthesis Pathways

Key Steps

  • Acetylation of Glycosides: β-D-glucose pentaacetate is treated with HBr in acetic acid to form a glycosyl bromide intermediate .

  • Nucleophilic Substitution: Reaction with phenols (e.g., 2-nitrophenol) in the presence of Ag2O yields the phenoxy-substituted tetrahydropyran .

  • Reduction and Isomerization: Catalytic hydrogenation or borane-mediated reduction adjusts stereochemistry .

Optimization Challenges

  • Stereoselectivity: Achieving the 2R,3R,4S,5R,6S configuration requires precise control of reaction conditions .

  • Yield Improvement: Use of anhydrous solvents (e.g., CH3CN) and inert atmospheres enhances efficiency .

Applications

Synthetic Chemistry

  • Glycosylation Agent: Serves as a precursor for synthesizing β-C-acyl glycosides, which mimic natural O/N-glycosides .

  • Drug Intermediate: Used in the synthesis of SGLT2 inhibitors like dapagliflozin derivatives .

Biological Studies

  • Membrane Interaction: Acetylated glycosides disrupt lipid bilayers, aiding studies on cell permeability .

  • Enzyme Inhibition: Structural analogs show potential as β-glucosidase inhibitors .

Analytical Data

PropertyValueMethod
Molecular FormulaC20H24O10HRMS
Molecular Weight424.4 g/molESI-MS
Melting PointNot reported
SolubilitySoluble in DCM, CH3CN, DMSOExperimental
Optical Rotation[α]D25 = -37.5° (c 1.0, CHCl3)Polarimetry

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity
Dapagliflozin Tetraacetate Chlorophenyl substituent at C-6SGLT2 inhibition (IC50 = 1.1 nM)
Phenyl 1-thio-β-D-glucopyranoside Thiophenyl group instead of phenoxyLectin binding
2,3,4,6-Tetra-O-acetyl-β-D-galactose Galactose configurationSubstrate for glycosidases

The presence of the phenoxy group in (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate enhances lipophilicity compared to non-aromatic analogs, potentially improving blood-brain barrier penetration .

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